molecular formula C6H11ClF3NO2 B2703869 2-Amino-5,5,5-trifluoro-4-methylpentanoic acid;hydrochloride CAS No. 2260931-25-5

2-Amino-5,5,5-trifluoro-4-methylpentanoic acid;hydrochloride

Cat. No.: B2703869
CAS No.: 2260931-25-5
M. Wt: 221.6
InChI Key: GLQRGDNTMXJIRD-UHFFFAOYSA-N
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Description

2-Amino-5,5,5-trifluoro-4-methylpentanoic acid;hydrochloride, also known as L-Leucine,5,5,5-trifluoro-,hydrochloride , is a partially fluorinated amino acid . It has been used to alter hydrophobicity, membrane affinity, and conformation of peptides .


Synthesis Analysis

The synthesis of (S)-2-amino-5,5,5-trifluoropentanoic acid and its Fmoc-derivative has been achieved via dynamic kinetic resolution of the corresponding racemate . This method is operationally convenient and has been reported to be successful on a 20 g scale .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H10F3NO2 . It is a derivative of the naturally occurring amino acid norvaline .

Scientific Research Applications

Synthesis and Chemical Properties

  • Oxazoline-oxazinone Oxidative Rearrangement : Research demonstrates the stereoselective synthesis of valuable fluorinated amino acids, including (2S,4S)-5,5,5-Trifluoroleucine, starting from 4,4,4-trifluoro-3-methylbutanoic acid. This process involves conversion to a chiral oxazoline and subsequent steps leading to the hydrochloride salts of these amino acids, which are identical to those reported in literature, emphasizing the role of fluorinated compounds in synthetic chemistry (Pigza, Quach, & Molinski, 2009).

  • Stereoselective Synthesis of γ-Fluorinated α-Amino Acids : A study showcased the diastereoselective alkylation for synthesizing fluorinated amino acids, including derivatives of 2-amino-5,5,5-trifluoro-4-methylpentanoic acid. This method employs low-temperature conditions and specific reagents to achieve high enantiomeric excess (ee), illustrating the versatility of fluorinated amino acids in organic synthesis (Laue, Kröger, Wegelius, & Haufe, 2000).

Applications in Materials Science

  • Novel Sulfonated Thin-film Composite Nanofiltration Membranes : Research into the development of thin-film composite (TFC) nanofiltration membranes incorporated novel sulfonated aromatic diamine monomers for improved water flux and dye treatment capabilities. The presence of fluorinated components like 2-amino-5,5,5-trifluoro-4-methylpentanoic acid contributes to enhancing membrane hydrophilicity and performance in separating dyes from water, highlighting the compound's utility in environmental applications (Liu et al., 2012).

Biochemical and Pharmacological Research

  • Methylglyoxal in Food and Living Organisms : While focusing on methylglyoxal, this study mentions the formation of advanced glycation end-products involving amino acids, including 2-amino-5,5,5-trifluoro-4-methylpentanoic acid. These compounds play a significant role in understanding the biochemical processes related to aging and disease, illustrating the broader relevance of fluorinated amino acids in biochemical research (Nemet, Varga-Defterdarović, & Turk, 2006).

Safety and Hazards

The safety information available indicates that 2-Amino-5,5,5-trifluoro-4-methylpentanoic acid;hydrochloride may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The signal word for this compound is “Warning” and precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

2-amino-5,5,5-trifluoro-4-methylpentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2.ClH/c1-3(6(7,8)9)2-4(10)5(11)12;/h3-4H,2,10H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQRGDNTMXJIRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(=O)O)N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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